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Introduction

Olcegepant (formerly BIBN 4096 BS) is a potent and selective, non-peptide competitive
antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3] CGRP is a 37-amino
acid neuropeptide that plays a pivotal role in the pathophysiology of migraine, primarily through
vasodilation and nociceptive signaling.[4] The development of Olcegepant as an intravenous
formulation marked a significant milestone, providing the first clinical proof-of-concept for
CGRP receptor antagonism as a viable therapeutic strategy for the acute treatment of
migraine.[5] This technical guide provides an in-depth summary of the early-phase clinical trial
results for intravenous Olcegepant, focusing on its pharmacokinetics, clinical efficacy, safety
profile, and mechanism of action. The development of an oral formulation of Olcegepant was
ultimately halted due to low bioavailability, which necessitated its intravenous administration.

Mechanism of Action: CGRP Receptor Antagonism

Olcegepant exerts its therapeutic effect by blocking the CGRP receptor, thereby inhibiting the
downstream signaling cascade initiated by CGRP. During a migraine attack, CGRP is released
from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and neurogenic
inflammation, which are thought to be key contributors to migraine pain. By binding to the
CGRP receptor, Olcegepant prevents CGRP from exerting its effects, thus mitigating these
pathological processes.
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The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR), a G protein-
coupled receptor, and a single transmembrane domain protein, receptor activity-modifying
protein 1 (RAMP1). The binding of CGRP to this complex initiates a signaling cascade,
primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic
adenosine monophosphate (CAMP). This, in turn, activates protein kinase A (PKA) and
subsequently influences the phosphorylation of various downstream targets, including
transcription factors like CREB (CAMP response element-binding protein), and activation of
other signaling molecules such as p38 and ERK. Olcegepant's antagonism of the CGRP
receptor effectively blocks these signaling pathways.

Phosphorylates CREB

( Cell Membrane R

len onverts ATP to c
Cyclase

Binds ‘asodilation
jenic
Inflammation

CGRP Receptor

(CLR + RAMP1)

Olcegepant Block
C Y ¥

Click to download full resolution via product page
CGRP Signaling Pathway and Olcegepant's Point of Intervention.

Experimental Protocols
Phase | Pharmacokinetic Study in Healthy Volunteers

A single-center, double-blind, placebo-controlled, randomized, single-rising dose study was
conducted to evaluate the safety, tolerability, and pharmacokinetics of intravenous Olcegepant
in 55 healthy male and female volunteers.

e Dosing: Single intravenous infusions of Olcegepant at doses of 0.1, 0.25, 0.5, 1, 2.5, 5, and
10 mg were administered.
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e Assessments: Pharmacokinetic parameters were determined from plasma concentrations of
Olcegepant. Safety and tolerability were assessed through monitoring of adverse events,
vital signs (blood pressure, pulse rate, respiratory rate), electrocardiograms (ECG), and
laboratory tests.

Phase Il Efficacy and Safety Study in Migraine Patients

An international, multicenter, double-blind, randomized, placebo-controlled clinical trial was
conducted to assess the efficacy and safety of intravenous Olcegepant for the acute treatment
of migraine.

» Patient Population: 126 patients with an acute moderate to severe migraine attack lasting no
more than 6 hours were enrolled.

e Dosing: Patients received a single 10-minute intravenous infusion of placebo or Olcegepant
at doses of 0.25, 0.5, 1, 2.5, 5, or 10 mg. A group-sequential adaptive treatment-assignment
design was used to minimize patient exposure.

o Primary Efficacy Endpoint: The primary endpoint was the response rate at 2 hours post-
infusion, defined as a reduction in headache severity from moderate or severe to mild or no
pain.

o Secondary Efficacy Endpoints: Secondary endpoints included the pain-free rate at 2 hours,
sustained response over 24 hours, rate of headache recurrence, and improvement in
associated symptoms such as nausea, photophobia, and phonophobia.

o Safety Assessments: Safety was evaluated by monitoring adverse events, with a focus on
cardiovascular symptoms.
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Generalized Workflow of the Phase Il Clinical Trial for Intravenous Olcegepant.

Data Presentation
Pharmacokinetic Profile (Phase | Study)
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The pharmacokinetic parameters of intravenous Olcegepant were characterized in healthy
volunteers. The plasma concentration-time profiles exhibited multicompartmental disposition
characteristics.

Parameter Value Reference
Maximum Concentration Appeared to be dose-

(Cmax) proportional

Terminal Half-life (t1/2) Approximately 2.5 hours

Total Plasma Clearance (CL) Approximately 12 L/h

Volume of Distribution (Vss) Approximately 20 L

Renal Clearance (CLR) Approximately 2 L/h

Data based on the 5 mg and 10 mg dose levels.

Clinical Efficacy (Phase Il Study)

The Phase Il trial demonstrated the efficacy of intravenous Olcegepant in the acute treatment
of migraine. The 2.5 mg dose was identified as the minimum effective dose.
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Efficacy
. Olcegepant
Endpoint (at 2 Placebo p-value Reference
(2.5 mg)
hours)
Response Rate 66% 27% 0.001
Significantly
Pain-Free Rate superior to - <0.05
placebo
Sustained Significantly
Response (24 superior to - <0.05
hours) placebo
Significantly
Recurrence of
lower than - <0.05
Headache
placebo
Associated
Symptom Olcegepant (2.5
AL gepant ( Placebo Reference
Improvement (at 2 mg)
hours)
Significant
Nausea ]
improvement
) Significant
Photophobia )
improvement
] Significant
Phonophobia )
Improvement

Safety and Tolerability

Intravenous Olcegepant was generally well-tolerated in both the Phase | and Phase Il studies.

Phase | Study (Healthy Volunteers):

e Most adverse events (AES) occurred at the highest dose of 10 mg.
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e The most frequent AE was transient and mild paresthesia.
o Other AEs included fatigue.

» No serious AEs were reported.

Phase Il Study (Migraine Patients):

e The overall rate of adverse events for the 2.5 mg dose was 25%, compared to 12% for
placebo.

e The most common adverse event was paresthesia.

¢ No serious adverse events were reported, and no adverse cardiovascular symptoms were
observed.

Adverse Event
. Olcegepant (2.5
Profile (Phase Il Placebo Reference

m
Study) 9)

Overall Adverse Event
Rate

25% 12%

Most Frequent i
Paresthesia
Adverse Event

Serious Adverse
None reported None reported
Events

Conclusion

The early-phase clinical trials of intravenous Olcegepant successfully demonstrated the
efficacy and safety of CGRP receptor antagonism for the acute treatment of migraine. The
rapid onset of action and favorable tolerability profile highlighted the potential of this therapeutic
class. While the development of Olcegepant was discontinued due to its low oral
bioavailability, these foundational studies paved the way for the development of second-
generation oral CGRP receptor antagonists (gepants) and monoclonal antibodies targeting the
CGRP pathway, which have since become important components of migraine treatment. The
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data from the intravenous Olcegepant trials remain a crucial reference point for understanding
the clinical pharmacology of CGRP-targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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